3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
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Overview
Description
Triazoloquinazolines are a class of compounds that are part of the larger family of azole heterocycles . These compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves a one-pot three-component reaction . For example, a series of 2-aryl/heteryl-3-(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)-1,3-thiazolidin-4-ones was prepared by a reaction involving 5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-amine, aryl/heteroaryl aldehydes, and thioglycolic acid .Molecular Structure Analysis
The molecular structure of these compounds is often characterized using various techniques such as IR, 1H, 13C NMR, and mass spectral data . For instance, the shortened π-π interactions between the heterocyclic part and π-donating substituent are observed in some compounds .Chemical Reactions Analysis
Triazole compounds, including triazoloquinazolines, are known to undergo a variety of chemical reactions. They are readily capable of binding in the biological system with a variety of enzymes and receptors .Scientific Research Applications
Adenosine Receptor Antagonism
Research has identified 2‐Amino[1,2,4]triazolo[1,5‐c]quinazolines as potent adenosine receptor (AR) antagonists, facilitating the discovery of novel polyheterocyclic compounds. This class of compounds includes effective and selective antagonists for the A3 adenosine receptor, such as 3,5‐diphenyl[1,2,4]triazolo[4,3‐c]quinazoline, which demonstrates high affinity in human receptors. Additionally, dual A1/A3 antagonists and balanced pan-AR antagonists have been developed, highlighting the potential for targeting multiple adenosine receptor subtypes. This research indicates significant differences in affinities between human and rat receptors, suggesting species-specific considerations in therapeutic applications J. Burbiel et al., 2016.
Antimicrobial and Nematicidal Activity
A new class of triazolo[4,3-c]quinazolinylthiazolidinones has been investigated for its antimicrobial and nematicidal properties. These compounds were synthesized through a one-pot three-component reaction, showing significant activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. Notably, certain derivatives exhibited potent antimicrobial and nematicidal effects, comparable to standard treatments like Ampicillin, Amphotericin B, and Levamisole, marking them as promising candidates for addressing microbial and nematode infections C. Sanjeeva Reddy et al., 2016.
Anticancer Activity
Research into 1,2,4-triazolo[4,3-a]-quinoline derivatives has identified several compounds with structural requirements conducive to anticancer activity. Notably, specific urea derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as novel anticancer agents. This suggests that modifications within this chemical class can lead to effective treatments against various cancer types B. N. Reddy et al., 2015.
Mechanism of Action
Target of Action
The primary targets of 3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine are likely to be enzymes and receptors in the biological system . Specifically, it has been suggested that this compound may target the P300/CBP-associated factor (PCAF), a histone acetyltransferase . PCAF plays a crucial role in gene expression and is considered a potential therapeutic target for the treatment of cancer .
Mode of Action
This compound interacts with its targets by binding to them, thereby affecting their function . For instance, when targeting PCAF, the compound may bind to the active site of the enzyme, inhibiting its function . This interaction can lead to changes in the activity of the target, which can have downstream effects on cellular processes.
Biochemical Pathways
Given its potential interaction with pcaf, it may affect pathways related to gene expression . Additionally, some [1,2,4]triazolo[4,3-c]quinazolines have been shown to act as DNA intercalators , which could affect DNA replication and transcription processes .
Pharmacokinetics
It is known that the structure of [1,2,4]triazolo[4,3-c]quinazolines can influence their absorption, distribution, metabolism, and excretion (adme) properties . For instance, the presence of fluorine in the structure can enhance several pharmacokinetic and physicochemical properties such as improved metabolic stability and enhanced membrane permeation .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interact with multiple targets. For instance, by inhibiting PCAF, it could affect gene expression, leading to changes in cellular function . If it acts as a DNA intercalator, it could interfere with DNA replication and transcription, potentially leading to cell death .
Future Directions
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N5/c22-16-11-10-13(12-17(16)23)19-26-27-20-15-8-4-5-9-18(15)25-21(28(19)20)24-14-6-2-1-3-7-14/h1-12H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZXGBSMMXFCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC(=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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